2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure, featuring a cyclohexylsulfamoyl group, a methylphenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(cyclohexylsulfamoyl)-2-methylphenol with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or sulfonamide derivatives.
Scientific Research Applications
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities and are known for their alpha1-adrenergic receptor antagonistic properties.
4-(cyclohexylamino)sulfonyl derivatives: These compounds have similar sulfonamide groups and are used in various chemical and biological applications.
Uniqueness
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C24H32N2O5S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H32N2O5S/c1-18-16-22(32(28,29)26-20-6-4-3-5-7-20)12-13-23(18)31-17-24(27)25-15-14-19-8-10-21(30-2)11-9-19/h8-13,16,20,26H,3-7,14-15,17H2,1-2H3,(H,25,27) |
InChI Key |
JVWDNONWFSYLNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.